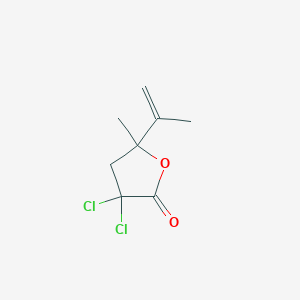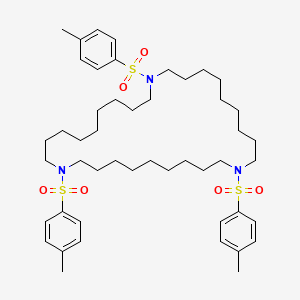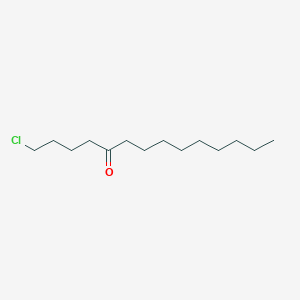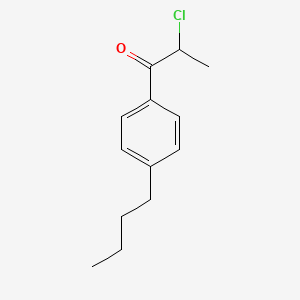
Bis(diethylamino)-N,N-dipentylmethaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diethylamino)-N,N-dipentylmethaniminium chloride is an organophosphorus compound with the formula (Et₂N)₂PCl. This colorless liquid serves as a masked source of PCl₂⁺. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is prepared by treating phosphorus trichloride with diethylamine. The reaction proceeds as follows: [ 4 \text{Et}_2\text{NH} + \text{PCl}_3 \rightarrow (\text{Et}_2\text{N})_2\text{PCl} + 2 \text{Et}_2\text{NH}_2\text{Cl} ] This method involves the use of diethylamine and phosphorus trichloride under controlled conditions to yield Bis(diethylamino)-N,N-dipentylmethaniminium chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(diethylamino)-N,N-dipentylmethaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Bis(diethylamino)-N,N-dipentylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(diethylamino)-N,N-dipentylmethaniminium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Bis(diethylamino)chlorophosphine: Similar in structure but with different substituents.
Bis(dimethylamino)chlorophosphine: Contains methyl groups instead of ethyl groups.
Bis(ethylmethylamino)chlorophosphine: Contains mixed alkyl groups.
Uniqueness
Bis(diethylamino)-N,N-dipentylmethaniminium chloride is unique due to its specific combination of diethylamino and dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89609-75-6 |
|---|---|
Molecular Formula |
C19H42ClN3 |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
bis(diethylamino)methylidene-dipentylazanium;chloride |
InChI |
InChI=1S/C19H42N3.ClH/c1-7-13-15-17-22(18-16-14-8-2)19(20(9-3)10-4)21(11-5)12-6;/h7-18H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
CTMBHLYOMZBJDT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+](=C(N(CC)CC)N(CC)CC)CCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)




![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)




